molecular formula C12H6Cl2N2 B3350825 1,4-Dichlorobenzo[g]phthalazine CAS No. 30800-67-0

1,4-Dichlorobenzo[g]phthalazine

Cat. No.: B3350825
CAS No.: 30800-67-0
M. Wt: 249.09 g/mol
InChI Key: SHYJQNFZBSYEHO-UHFFFAOYSA-N
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Description

1,4-Dichlorobenzo[g]phthalazine (CAS 30800-67-0) is a high-value chemical building block with significant applications in medicinal chemistry and asymmetric synthesis. Its structure features two chlorine atoms, making it a versatile intermediate for nucleophilic substitution reactions to create diverse 1,4-disubstituted phthalazine derivatives . In pharmaceutical research, this compound is a key precursor in the design and synthesis of novel small molecules evaluated as potential antitumor agents . It serves as a critical scaffold for developing potent VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2) tyrosine kinase inhibitors , which are important targets in anti-angiogenic cancer therapy . Furthermore, it is used to create DNA-intercalating agents and bisintercalators, which have shown promising in vitro cytotoxic activity against a range of human cancer cell lines, including colon, breast, lung, and glioblastoma . In the field of catalysis, this compound is employed to synthesize dimeric Cinchona alkaloid ligands, such as (DHQ) 2 PHAL . These ligands are pivotal in Sharpless asymmetric reactions, enabling highly enantioselective transformations like the dihydroxylation and aminohydroxylation of alkenes . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1,4-dichlorobenzo[g]phthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2N2/c13-11-9-5-7-3-1-2-4-8(7)6-10(9)12(14)16-15-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYJQNFZBSYEHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=NN=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80571329
Record name 1,4-Dichlorobenzo[g]phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30800-67-0
Record name 1,4-Dichlorobenzo[g]phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dichlorobenzo[g]phthalazine can be synthesized through several methods. One common approach involves the reaction of 1,4-dichlorobenzene with phthalic anhydride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane .

Another method involves the reaction of 1,4-dichlorobenzene with hydrazine hydrate in the presence of a base such as sodium hydroxide (NaOH). This reaction is carried out under reflux conditions in ethanol, leading to the formation of this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Industrial processes are optimized to ensure high yield and efficiency while minimizing environmental impact .

Chemical Reactions Analysis

Scientific Research Applications

Pharmacological Applications

1,4-Dichlorobenzo[g]phthalazine exhibits a range of pharmacological properties that have been extensively studied. The compound is particularly noted for its potential in the development of therapeutic agents.

Anticonvulsant Activity

Research has shown that phthalazine derivatives, including this compound, act as non-competitive antagonists of AMPA receptors, which are involved in excitatory neurotransmission. A series of phthalazine-1,4-diones were synthesized and evaluated for their anticonvulsant activity through molecular docking and biological screening. Compounds derived from this class demonstrated promising binding affinities and neuroprotective effects in preclinical models .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties against various pathogens. For instance, derivatives of this compound showed significant leishmanicidal activity against Leishmania infantum and Leishmania braziliensis. In vitro tests indicated that certain derivatives were more effective than the reference drug meglumine antimoniate, with mechanisms involving the inhibition of superoxide dismutase enzymes in the parasites .

Anti-inflammatory and Antitumor Activity

Phthalazine derivatives have been reported to exhibit anti-inflammatory and antitumor activities. Studies indicate that these compounds can inhibit pathways associated with inflammation and tumor growth, making them candidates for further development in cancer therapy .

Synthesis and Reactivity

The synthesis of this compound is crucial for its application in drug development. Various synthetic routes have been explored, including:

  • Reactions with Amines : The compound can react with primary or secondary amines to form mono- and bi-substituted derivatives. These derivatives possess enhanced biological activities compared to the parent compound .
  • Suzuki Coupling Reactions : The chlorinated compound can undergo Suzuki coupling with boronic acids under microwave irradiation conditions to yield complex structures with potential pharmacological applications .

Material Science Applications

Beyond pharmacology, this compound finds applications in material science due to its electronic properties.

Organic Electronics

The compound has been investigated for its use in organic electronic devices. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique electronic characteristics imparted by the phthalazine structure contribute to improved efficiency in these devices .

Data Summary Table

Application AreaKey FindingsReferences
PharmacologyAnticonvulsant activity as AMPA antagonists; antimicrobial activity against Leishmania
SynthesisReactivity with amines; Suzuki coupling for complex derivatives
Material SciencePotential use in OLEDs and OPVs due to favorable electronic properties

Case Studies

  • Anticonvulsant Activity Study : A study synthesized a series of phthalazine-1,4-diones and evaluated their binding affinities towards AMPA receptors. The results indicated that compounds with specific substitutions exhibited significantly reduced seizure activity in animal models .
  • Leishmanicidal Activity Evaluation : In vitro assays demonstrated that certain derivatives of this compound were more effective than traditional treatments against leishmaniasis, highlighting their potential as new therapeutic agents .

Comparison with Similar Compounds

Key Physical and Spectral Properties:

Property Value/Description Reference
Molecular formula C₁₀H₄Cl₂N₂
Molecular weight 247.06 g/mol
Melting point 212–214°C
¹H NMR (CDCl₃, 400 MHz) δ 7.78–8.82 (m, ArH)
¹³C NMR (CDCl₃, 100 MHz) δ 123.23–155.39 (aromatic and quaternary carbons)
IR (KBr) 1739, 1725 cm⁻¹ (C=O), 739 cm⁻¹ (C-Cl)

Comparison with Structurally Similar Compounds

Phthalazine-1,4-diones and N-Aminophthalimides

Phthalazine-1,4-diones (e.g., compound 3a) and N-aminophthalimides (e.g., 2a) are tautomeric pairs with distinct physicochemical properties:

  • Polarity: N-Aminophthalimides exhibit lower polarity (Rf = 0.33 in EA/MeOH 9:1) compared to phthalazine-1,4-diones (Rf = 0.41) due to differences in hydrogen-bonding capabilities .
  • Spectroscopic Differentiation: IR: N-Aminophthalimides show –NH₂ stretches at 3447–3482 cm⁻¹, while phthalazine-1,4-diones display –NH–NH– stretches at 3461 cm⁻¹ . ¹H-NMR: Both classes exhibit similar aromatic proton shifts, complicating structural identification without advanced derivatization techniques (e.g., Vilsmeier amidination) .

Halogenated Phthalazine Derivatives

  • 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine (CAS 67279-24-7):
    • Molecular weight : 203.07 g/mol vs. 247.06 g/mol for 1,4-dichlorobenzo[g]phthalazine.
    • Structure : Partial saturation of the phthalazine ring reduces aromaticity, increasing solubility in polar solvents .
  • 1,4-Dibromophthalazine (CAS 3660-90-0):
    • Reactivity : Bromine substituents enhance electrophilic substitution reactivity compared to chlorine analogs, making it suitable for coupling reactions in materials chemistry .

Functionalized Benzo[g]phthalazines

  • 1,4-Bis(alkylamino)benzo[g]phthalazines (e.g., BBph): Synthesis: Prepared by nucleophilic substitution of this compound with alkylamines (e.g., n-butylamine) at 130°C . Bioactivity: Exhibit potent antitumor activity (IC₅₀ < 1 µM in leukemia cells) and antiparasitic effects, surpassing parent dichloro derivatives .
  • 1-Chloro-4-hydrazinylphthalazine :
    • Utility : Serves as a precursor for triazolo-phthalazine derivatives with DNA intercalation properties .

Biological Activity

1,4-Dichlorobenzo[g]phthalazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound is synthesized from various precursors, including phthalic anhydride and hydrazine derivatives. The synthesis typically involves cyclization reactions that yield the desired phthalazine structure with chlorine substituents at the 1 and 4 positions. The compound has been characterized as a gray solid with a melting point of 212–214 °C .

Pharmacological Activities

The biological activities of this compound are extensive, encompassing several therapeutic areas:

  • Anticancer Activity : Phthalazine derivatives, including this compound, exhibit anticancer properties by inhibiting epidermal growth factor receptors (EGFR) and affecting the Hedgehog signaling pathway. These mechanisms contribute to their potential use in treating various solid tumors .
  • Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various pathogens. In particular, it has demonstrated efficacy against Leishmania species, with in vitro assays indicating that it is more effective and less toxic than traditional treatments like meglumine antimoniate .
  • Anticonvulsant Effects : The compound has been noted for its anticonvulsant properties, acting as a non-competitive antagonist of AMPA receptors. This mechanism suggests potential applications in epilepsy treatment .
  • Anti-inflammatory and Cardiovascular Effects : Research indicates that phthalazine derivatives can exert anti-inflammatory effects and may serve as cardiotonic agents, promoting vascular relaxation and influencing blood pressure regulation .

The mechanisms underlying the biological activities of this compound involve several biochemical pathways:

  • Enzyme Inhibition : The compound inhibits specific enzymes such as superoxide dismutases (SOD), which are crucial for cellular antioxidant defense. This inhibition leads to increased oxidative stress in target cells, particularly in Leishmania parasites .
  • Cellular Uptake and Metabolism : Modifications in the structure of the benzo[g]phthalazine moiety influence the uptake and metabolic pathways within cells. Studies using NMR spectroscopy have revealed changes in catabolite excretion patterns following treatment with this compound .

Case Studies and Research Findings

Recent studies provide empirical support for the biological activity of this compound:

  • A study evaluating its leishmanicidal activity reported that compounds derived from this structure were significantly more effective against Leishmania infantum and Leishmania braziliensis, with notable reductions in infectivity rates compared to standard treatments .
  • Another investigation highlighted its anticancer potential through the inhibition of vascular endothelial growth factor receptors (VEGFR), suggesting its role as an antiangiogenic agent in solid tumors .

Summary Table of Biological Activities

Biological ActivityMechanism of ActionReferences
AnticancerInhibition of EGFR and Hedgehog pathway
AntimicrobialEffective against Leishmania species
AnticonvulsantNon-competitive antagonism at AMPA receptors
Anti-inflammatoryCardiovascular effects via vasorelaxation

Q & A

Q. What are the optimized synthetic routes for 1,4-Dichlorobenzo[g]phthalazine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound (compound 15 ) involves cyclization reactions using the Vilsmeier–Haack (V.H.) reagent. Key steps include:

  • Stirring the reaction mixture at 50–80°C for 0.5–4 hours to achieve moderate-to-excellent yields .
  • Post-synthesis purification via recrystallization (e.g., water-ethanol mixtures) and characterization using melting point analysis (mp 212–214°C) and NMR spectroscopy (e.g., δ 7.78–8.82 in 1H^1H NMR) .
  • Yield optimization (85%) is achieved by controlling stoichiometry and reaction time, with impurities minimized using vacuum distillation and ice-water precipitation .

Q. How can structural elucidation of this compound be performed to distinguish it from tautomers like N-aminophthalimides?

Methodological Answer:

  • Spectroscopic Differentiation : Use 13C^{13}C NMR to identify distinct carbon environments (e.g., δ 155.39 ppm for aromatic carbons in this compound vs. δ 160–170 ppm for carbonyl groups in N-aminophthalimides) .
  • Mass Spectrometry : HRMS (exact mass 247.9906) confirms molecular composition, while EIMS fragments (e.g., m/z 178, 152) provide insights into chlorine substitution patterns .
  • IR Spectroscopy : Absence of N–H stretches (~3300 cm1^{-1}) rules out N-aminophthalimide tautomers .

Advanced Research Questions

Q. What mechanistic pathways explain the reactivity of this compound under high-pressure and high-temperature conditions?

Methodological Answer:

  • Oligomerization Studies : Under simulated deep-Earth conditions (high pressure/temperature), phthalazine derivatives undergo oligomerization, as evidenced by MALDI-TOF/MS detection of products up to m/z 780. Nitrogen redistribution into volatile phases is monitored via N/C ratio analysis .
  • Reaction Pathway Mapping : GC-MS and GC-FID identify intermediates, revealing pressure-dependent selectivity for dimerization vs. decomposition pathways .

Q. How can this compound be utilized in designing metal complexes with antitumor activity?

Methodological Answer:

  • Coordination Chemistry : Phthalazine acts as a bidentate ligand via N-donor atoms. React with uranyl nitrate or transition metals (e.g., Ir, Ru) to form complexes. Characterize using UV-Vis (LMCT transitions) and cyclic voltammetry (redox activity) .
  • Biological Screening : Test complexes against HT29 (colon adenocarcinoma) and T47D (breast adenocarcinoma) cell lines. IC50_{50} values correlate with ligand-metal charge transfer efficiency .

Q. What computational strategies validate this compound derivatives as VEGFR-2 inhibitors?

Methodological Answer:

  • In Silico Docking : Use AutoDock Vina to model interactions with VEGFR-2 kinase domain (PDB: 4ASD). Key pharmacophores include chlorine atoms (hydrophobic pockets) and phthalazine core (π-π stacking with Phe1047) .
  • ADMET Profiling : Predict bioavailability (SwissADME) and toxicity (ProTox-II) to prioritize derivatives. Sorafenib-like derivatives (1,4-disubstituted) show optimal LogP (3.5–4.0) and low hepatotoxicity .

Q. How do substituent modifications on the phthalazine core affect spectroscopic properties and bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO2_2) at position 2 to enhance 1H^1H NMR downfield shifts (δ 8.5–9.0) and improve anticancer activity (e.g., 2-nitro derivatives show 5x lower IC50_{50} vs. parent compound) .
  • Functional Group Compatibility : Bromination (e.g., 5,6,7,8-tetrabromo derivatives) increases molecular weight (EI-MS m/z 500+) and alters fluorescence properties, enabling imaging applications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Dichlorobenzo[g]phthalazine
Reactant of Route 2
Reactant of Route 2
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